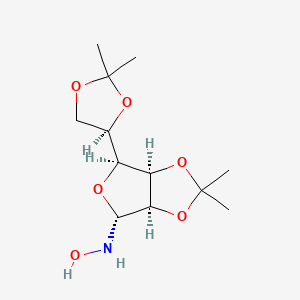

N-Hydroxy-2,3:5,6-bis-O-(1-methylethylidene)-alpha-D-glucofuranosylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Hydroxy-2,3:5,6-bis-O-(1-methylethylidene)-alpha-D-glucofuranosylamine (N-Hydroxy-2,3:5,6-bis-O-ME-alpha-D-glucofuranosylamine) is a novel compound and has recently been studied for its potential applications in the field of scientific research. This compound is a derivative of the sugar glucose and is produced through a synthetic process. It has been studied for its potential in medicinal chemistry, biochemistry, and physiological research.

Aplicaciones Científicas De Investigación

Chiral Templates in Peptide Synthesis

- O-Alkyl-D-glucopyranosylamines, including compounds similar to N-Hydroxy-2,3:5,6-bis-O-(1-methylethylidene)-alpha-D-glucofuranosylamine, are used as chiral templates, particularly in peptide syntheses by asymmetric four-component condensations (Goebel & Ugi, 1991).

Synthesis of Pyrimidine and Imidazole Nucleosides

- Glycofuranosylamines derived from D-xylose, D-glucose, D-mannose, and L-rhamnose, including 5,6-O-isopropylidene-D-glucofuranosylamine, are used in synthesizing pyrimidine and imidazole nucleosides (Cusack et al., 1974).

Barton-McCombie Deoxygenation in Organic Synthesis

- Derivatives like 3-Deoxy-1,2:5,6-bis-O-(1-methylethylidene)-α-D-ribo-hexofuranose have applications in organic synthesis, specifically in Barton-McCombie deoxygenation of alcohols (Tormo & Fu, 2003).

Polymer Synthesis

- These compounds are explored in polymer synthesis, such as in the N-heterocyclic carbene-organocatalyzed ring-opening polymerization of aziridines (Bakkali-Hassani et al., 2018).

Synthesis of Heterocyclic Compounds

- They are used in direct α-oxytosylation of carbonyl compounds, facilitating the one-pot synthesis of heterocycles (John et al., 2007).

Pharmaceutical and Organic Intermediates

- Derivatives like 3-O-methyl-4,6-O-benzylidene-N-(2-pyridyl)-α-D-glucopyranosylamine serve as important intermediates in synthesizing glycosyl derivatives, nucleosides, and heterocyclic compounds (Zhang Pengfei, 2008).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[(3aR,4R,6S,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO6/c1-11(2)15-5-6(17-11)7-8-9(10(13-14)16-7)19-12(3,4)18-8/h6-10,13-14H,5H2,1-4H3/t6-,7+,8-,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWZKKRGBHCGBS-JDDHQFAOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC(O1)C2C3C(C(O2)NO)OC(O3)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@@H](O1)[C@H]2[C@@H]3[C@H]([C@@H](O2)NO)OC(O3)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-2'-hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567425.png)

![2,4'-Difluoro-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B567428.png)